Ono EI-601

Descripción general

Descripción

ONO EI-601 es un compuesto significativo en el campo de la bioquímica. Es el principal metabolito del inhibidor de la elastasa de neutrófilos humanos ONO-5046 .

Métodos De Preparación

La síntesis de ONO EI-601 implica la conversión metabólica de ONO-5046. Si bien las rutas sintéticas específicas y las condiciones de reacción para this compound no están ampliamente documentadas, se sabe que ONO-5046 se somete a procesos metabólicos en el cuerpo humano para producir this compound . Los métodos de producción industrial probablemente involucrarían la síntesis a gran escala de ONO-5046 seguida de su conversión metabólica a this compound.

Análisis De Reacciones Químicas

ONO EI-601, al ser un metabolito, principalmente se somete a reacciones metabólicas en lugar de reacciones químicas tradicionales como oxidación, reducción o sustitución. El producto principal formado a partir de estas reacciones es el propio this compound, derivado de ONO-5046 . Los reactivos y condiciones comunes utilizados en estas reacciones son los que están presentes en el sistema metabólico humano.

Aplicaciones Científicas De Investigación

ONO EI-601 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio de inhibidores de la elastasa de neutrófilos humanos.

Biología: this compound se estudia por su papel en las vías metabólicas de los inhibidores de la elastasa de neutrófilos.

Mecanismo De Acción

ONO EI-601 ejerce sus efectos inhibiendo la elastasa de neutrófilos humanos, una enzima involucrada en la degradación de la elastina y otras proteínas. La inhibición de esta enzima ayuda a reducir la inflamación y el daño tisular en afecciones como la lesión pulmonar aguda y el síndrome de dificultad respiratoria aguda . Los objetivos moleculares y las vías involucradas incluyen la enzima elastasa de neutrófilos y las vías inflamatorias que regula.

Comparación Con Compuestos Similares

ONO EI-601 es único debido a su papel específico como metabolito de ONO-5046. Compuestos similares incluyen otros metabolitos de inhibidores de la elastasa de neutrófilos, pero this compound destaca por sus aplicaciones específicas en el estudio de la lesión pulmonar aguda y afecciones relacionadas . Otros compuestos similares incluyen:

ONO-5046: El compuesto principal de this compound.

Sivelestat: Otro inhibidor de la elastasa de neutrófilos con aplicaciones similares.

Actividad Biológica

Ono EI-601 is a sulfonylamine derivative recognized primarily for its role as a potent inhibitor of human neutrophil elastase (HNE). This enzyme is implicated in various inflammatory processes and tissue damage, particularly in pulmonary diseases. The biological activity of this compound has been investigated in several studies, highlighting its therapeutic potential in treating acute lung injury and other inflammatory conditions.

This compound is a significant metabolite of ONO-5046, which is synthesized through enzymatic pathways that typically involve hydrolysis. The chemical structure of this compound facilitates its interaction with biological systems, enhancing its efficacy as a neutrophil elastase inhibitor. By targeting HNE, this compound can reduce inflammation and protect lung tissue from damage during acute lung injury events.

Biological Activity

The primary biological activity of this compound is its ability to inhibit neutrophil elastase. This inhibition plays a crucial role in modulating immune responses and preventing excessive tissue damage during inflammatory processes. The following table summarizes the key biological activities and findings associated with this compound:

| Biological Activity | Description | References |

|---|---|---|

| Neutrophil Elastase Inhibition | Significantly inhibits neutrophil elastase, reducing inflammation in lung tissues. | |

| Therapeutic Potential | Potential application in treating acute lung injury and other inflammatory conditions. | |

| Metabolic Conversion | Formed from ONO-5046 through metabolic processes, enhancing its bioavailability and efficacy. |

Case Studies and Research Findings

- Study on Inhibition Efficacy : Research has demonstrated that this compound effectively inhibits HNE with an IC50 value indicating strong potency. This inhibition was observed in both in vitro and animal models, showcasing its potential for clinical applications in respiratory diseases.

- Impact on Inflammatory Response : A study highlighted that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models of acute lung injury. This suggests that this compound not only inhibits HNE but also modulates broader immune responses.

- Comparative Analysis with Other Inhibitors : Comparative studies have shown that this compound exhibits greater selectivity for neutrophil elastase compared to other protease inhibitors such as SB-331750 and Eglin C. This selectivity may contribute to its reduced side effects and enhanced therapeutic profile.

Propiedades

IUPAC Name |

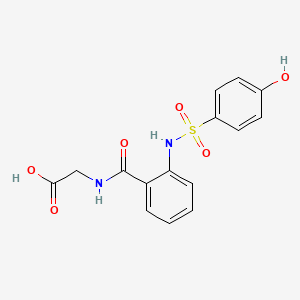

2-[[2-[(4-hydroxyphenyl)sulfonylamino]benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O6S/c18-10-5-7-11(8-6-10)24(22,23)17-13-4-2-1-3-12(13)15(21)16-9-14(19)20/h1-8,17-18H,9H2,(H,16,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMYNMQQDCMRPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165798 | |

| Record name | Ono EI-601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155023-59-9 | |

| Record name | Ono EI-601 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155023599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ono EI-601 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.